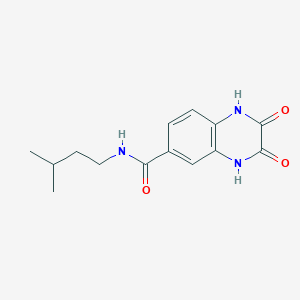![molecular formula C16H13F3N4O B11135413 N-[2-(2-pyridyl)ethyl]-2-(trifluoromethyl)-1H-1,3-benzimidazole-6-carboxamide](/img/structure/B11135413.png)
N-[2-(2-pyridyl)ethyl]-2-(trifluoromethyl)-1H-1,3-benzimidazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-pyridyl)ethyl]-2-(trifluoromethyl)-1H-1,3-benzimidazole-6-carboxamide is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-pyridyl)ethyl]-2-(trifluoromethyl)-1H-1,3-benzimidazole-6-carboxamide typically involves multiple steps. One common method includes the condensation of 2-(2-pyridyl)ethylamine with 2-(trifluoromethyl)-1H-benzimidazole-6-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-pyridyl)ethyl]-2-(trifluoromethyl)-1H-1,3-benzimidazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-[2-(2-pyridyl)ethyl]-2-(trifluoromethyl)-1H-1,3-benzimidazole-6-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(2-pyridyl)ethyl]-2-(trifluoromethyl)-1H-1,3-benzimidazole-6-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The compound’s trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
2-(2-pyridyl)ethylamine: A precursor in the synthesis of the target compound.
2-(trifluoromethyl)-1H-benzimidazole-6-carboxylic acid: Another precursor.
Benzimidazole derivatives: Compounds with similar structures but different substituents.
Uniqueness
N-[2-(2-pyridyl)ethyl]-2-(trifluoromethyl)-1H-1,3-benzimidazole-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development .
Properties
Molecular Formula |
C16H13F3N4O |
|---|---|
Molecular Weight |
334.30 g/mol |
IUPAC Name |
N-(2-pyridin-2-ylethyl)-2-(trifluoromethyl)-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C16H13F3N4O/c17-16(18,19)15-22-12-5-4-10(9-13(12)23-15)14(24)21-8-6-11-3-1-2-7-20-11/h1-5,7,9H,6,8H2,(H,21,24)(H,22,23) |
InChI Key |
KKIWRVSTWVRROT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)C2=CC3=C(C=C2)N=C(N3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-imino-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11135330.png)
![(2Z)-6-benzyl-2-(3,4-diethoxybenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione](/img/structure/B11135346.png)

![1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-leucinate](/img/structure/B11135355.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-methylglycinamide](/img/structure/B11135361.png)
![4-[(4-butoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11135369.png)
![4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one](/img/structure/B11135383.png)
![ethyl 2-{[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11135391.png)
![5,7-bis[(4-methylbenzyl)oxy]-2-phenyl-4H-chromen-4-one](/img/structure/B11135400.png)
![2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11135408.png)
![3-(4-methoxy-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide](/img/structure/B11135419.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-isopropylacetamide](/img/structure/B11135431.png)
![(5Z)-2-[(E)-2-(thiophen-2-yl)ethenyl]-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11135439.png)
![N-(4-methoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide](/img/structure/B11135446.png)
